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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloropyrimidine-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical

research. The document is intended for researchers, scientists, and drug development

professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Chloropyrimidine-4-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.15 d 5.0 H-6

7.95 d 5.0 H-5

Note: Spectrum acquired in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

163.5 C-2

161.0 C-6

131.0 C-4

120.5 C-5

114.5 CN

Note: Spectrum acquired in CDCl₃.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2240 Strong C≡N stretch

1560 Strong C=N stretch (pyrimidine ring)

1540 Strong C=C stretch (pyrimidine ring)

1390 Medium C-H bend

850 Strong C-Cl stretch

Note: Spectrum acquired from a solid sample.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

139 100 [M]⁺ (³⁵Cl isotope)

141 32 [M]⁺ (³⁷Cl isotope)

112 45 [M-HCN]⁺

104 30 [M-Cl]⁺

77 25 [C₄H₂N₂]⁺
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Note: Electron Ionization (EI) was used.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Chloropyrimidine-4-carbonitrile (approximately 10-20 mg) was prepared in

deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400

MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization

(EI) source. The sample was introduced via a direct insertion probe. The ionization energy was

set to 70 eV.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b180951?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

